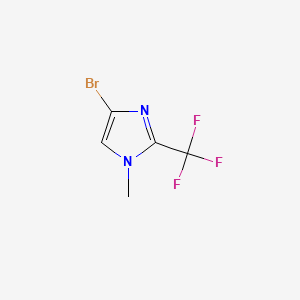
N,N-diisopropyl-2-(3-methoxynaphthalen-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diisopropyl-2-(3-methoxynaphthalen-2-yl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core with diisopropyl and methoxynaphthyl substituents, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diisopropyl-2-(3-methoxynaphthalen-2-yl)benzamide typically involves the reaction of 3-methoxynaphthalene-2-carboxylic acid with N,N-diisopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and efficiency. The use of high-purity reagents and advanced purification techniques ensures the production of this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diisopropyl-2-(3-methoxynaphthalen-2-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N,N-diisopropyl-2-(3-methoxynaphthalen-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N,N-diisopropyl-2-(3-methoxynaphthalen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit the enzyme enoyl-acyl carrier protein reductase, which is essential for bacterial fatty acid biosynthesis. This inhibition disrupts the bacterial cell membrane, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- 2-(6-Methoxy-2-naphthyl)propionamide derivatives
Uniqueness
N,N-diisopropyl-2-(3-methoxynaphthalen-2-yl)benzamide stands out due to its unique combination of diisopropyl and methoxynaphthyl groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it exhibits enhanced stability and specific interactions with molecular targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C24H27NO2 |
|---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
2-(3-methoxynaphthalen-2-yl)-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C24H27NO2/c1-16(2)25(17(3)4)24(26)21-13-9-8-12-20(21)22-14-18-10-6-7-11-19(18)15-23(22)27-5/h6-17H,1-5H3 |
InChI-Schlüssel |
UDHJFXAZJWELFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=CC3=CC=CC=C3C=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



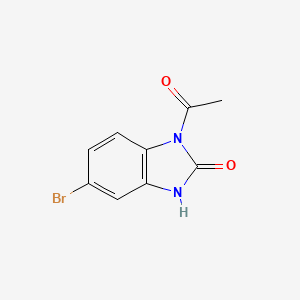
![8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118029.png)
![Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane](/img/structure/B14118032.png)
![(E)-2-((1-methyl-2-oxoindolin-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B14118036.png)
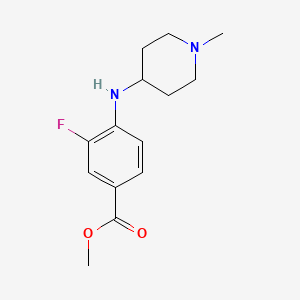
![benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118052.png)
![8-Bromopyrido[1,2-a]benzimidazole](/img/structure/B14118055.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14118062.png)
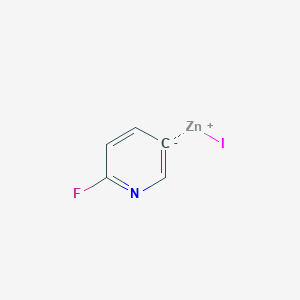
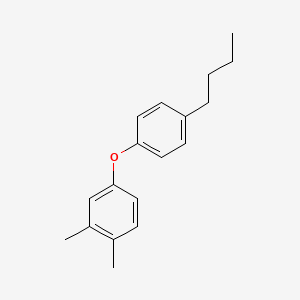
![(5Z)-5-[[2-(3-aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14118074.png)

